1,2-Diethynylbenzene

Overview

Description

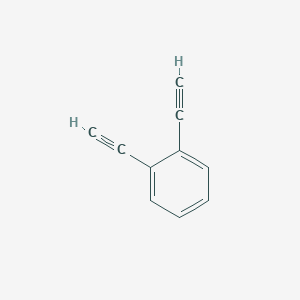

1,2-Diethynylbenzene (DEB, C₁₀H₆, MW = 126.15 g/mol, CAS 21792-52-9) is an aromatic compound featuring two acetylene groups at the 1,2-positions of a benzene ring . Its linear, rigid backbone and electron-rich ethynyl groups make it a versatile building block in coordination chemistry, polymer science, and materials engineering. DEB serves as a precursor for synthesizing bidentate/tripodal Lewis acids, diphosphene complexes, and conjugated polymers . Its reactivity is characterized by hydrophosphination, hydrosilylation, and transition metal-catalyzed coupling reactions, enabling the formation of functionalized metal-organic frameworks (MOFs) and biomimetic diiron complexes .

Preparation Methods

Starting Material and Reagents

| Component | Description/Source | Role in Reaction |

|---|---|---|

| 1,2-Divinylbenzene | Commercially available, mixture of meta and para isomers (75-80% purity preferred) | Starting aromatic compound with vinyl groups |

| Bromine (Br2) | Liquid bromine, carefully measured | Bromination agent for vinyl groups |

| Sulfolane (tetramethylene sulfone) | High purity solvent (99%), used as reaction medium | Solvent to dissolve reactants and control reaction |

| Sodium hydroxide or Potassium hydroxide | Alkali for dehydrobromination step | Base to remove bromine atoms and form triple bonds |

| Sodium sulfate (Na2SO4) | Drying agent | To dry the organic product |

Detailed Preparation Method

Bromination of 1,2-Divinylbenzene

- The reaction is carried out in sulfolane solvent, which is chosen for its high boiling point and ability to dissolve both organic substrates and bromine.

- The 1,2-divinylbenzene is dissolved in sulfolane and cooled to approximately 20°C using an ice water bath.

- Liquid bromine is added dropwise over 1.5 hours to maintain the temperature between 20-28°C, avoiding bromine vapor loss.

- The bromine quantity is carefully calculated based on the olefinic unsaturation of divinylbenzene, approximately 0.65 ml of bromine per gram of divinylbenzene, with about 2% excess to ensure complete reaction.

- Excess bromine is avoided to prevent formation of hypobromite during the subsequent base treatment, which can degrade the product.

- After bromine addition, the reaction mixture is stirred and allowed to stand overnight at room temperature to complete bromination.

Dehydrobromination and Isolation of 1,2-Diethynylbenzene

- The reaction mixture is heated to 80°C for two hours to promote dehydrobromination, converting dibromo intermediates into the diethynyl product.

- The mixture is then subjected to steam distillation at about 110°C for 1.5 hours to separate the organic product.

- The distillate separates into two layers: a yellow oily upper layer containing this compound and a hazy aqueous lower layer.

- The organic layer is separated and dried over sodium sulfate in a dark bottle to prevent decomposition.

- The product yield is typically around 76%, which is about 10-15% higher than earlier methods where bromine was added after mixing all divinylbenzene with sulfolane.

Reaction Scheme Summary

The overall reaction can be summarized as:

$$

\text{1,2-Divinylbenzene} \xrightarrow[\text{Sulfolane, 20-28°C}]{\text{Br}_2} \text{Dibromo intermediate} \xrightarrow[\text{80°C}]{\text{Base}} \text{this compound}

$$

Comparative Data Table of Key Parameters and Yields

| Parameter | Conditions/Value | Notes/Outcome |

|---|---|---|

| Divinylbenzene purity | 75-80% (meta and para isomers) | Commercial grade from Dow Chemical |

| Bromine amount | 0.65 ml/g DVB + 2% excess | Precise control to avoid hypobromite |

| Solvent | Sulfolane (tetramethylene sulfone) | High boiling, polar aprotic solvent |

| Bromine addition time | 1.5 hours (dropwise) | Temperature maintained at 20-28°C |

| Reaction standing time | Overnight at room temperature | Ensures complete bromination |

| Dehydrobromination temperature | 80°C for 2 hours | Converts dibromo to diethynyl |

| Steam distillation temperature | ~110°C for 1.5 hours | Isolates product |

| Product yield | 76% | Higher than previous methods |

| Product drying | Over Na2SO4, in dark | Prevents decomposition |

Research Findings and Improvements

- The "one-pot" method reduces the number of isolation and purification steps, improving overall efficiency and yield.

- Controlling bromine quantity and addition rate is critical to minimize side reactions and formation of hypobromite, an oxidizing agent detrimental to product quality.

- Use of sulfolane as solvent provides a stable medium for bromination and facilitates subsequent steam distillation.

- The method has been validated on a 12-liter scale, demonstrating scalability for industrial applications.

- The improved yield (approximately 76%) represents a significant advancement compared to earlier methods with lower yields and more complex procedures.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethynylbenzene undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert the ethynyl groups to ethylene groups, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

Oxidation: Reagents such as iodine or other halogens can be used under controlled conditions to achieve oxidation.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethynyl groups.

Substitution: Electrophilic reagents such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Diacetylene macrocycles and other polymeric structures.

Reduction: Ethylene-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Materials Science

1,2-Diethynylbenzene serves as a precursor for synthesizing novel conjugated organic polymers. These polymers are crucial in electronics and photonics due to their electronic properties and potential for use in devices such as organic light-emitting diodes (OLEDs) and solar cells. The oxidative coupling reactions of this compound lead to the formation of diacetylene macrocycles, which are of significant interest due to their unique structural properties and potential applications in advanced materials.

In chemical research, this compound is utilized to study aromatic substitution reactions and develop new synthetic methodologies. Its ability to undergo various reactions—such as oxidation to form diacetylene macrocycles or reduction to generate ethylene-substituted derivatives—makes it a versatile compound for exploring reaction mechanisms.

Case Study: Synthesis of Diacetylene Macrocycles

Research conducted at the University of Pennsylvania demonstrated the synthesis of diacetylene macrocycles from this compound derivatives through oxidative coupling. The study reported yields as high as 74%, highlighting the efficiency of this synthetic route for producing complex structures useful in materials science .

Biological Applications

Recent studies have revealed that this compound possesses biological activities that may have implications in medicinal chemistry.

Enzyme Inhibition

The compound has been identified as a mechanism-based inactivator of phenol hydroxylase in Pseudomonas sp. CF600. This inhibition is significant for bioremediation processes, where the compound's ability to covalently modify the enzyme's active site leads to decreased enzymatic activity .

Antitumor Activity

Derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), inducing oxidative stress that can lead to apoptosis in tumor cells. This suggests potential applications in cancer therapy .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits phenol hydroxylase | |

| Antitumor Activity | Induces apoptosis via ROS generation |

Astrochemistry

Recent astrochemical studies have detected ethynylbenzene and its derivatives, including this compound, in interstellar environments such as TMC-1. The presence of these compounds is significant for understanding molecular formation pathways leading to complex organic molecules like naphthalene .

Case Study: Detection in TMC-1

A study confirmed the detection of ethynylbenzene in TMC-1 and presented evidence for the potential role of this compound in forming naphthalene through exothermic reaction pathways. This discovery enhances our understanding of organic chemistry in space environments .

Mechanism of Action

The mechanism of action of 1,2-diethynylbenzene primarily involves its ability to undergo oxidative coupling and polymerization reactions. The ethynyl groups can participate in various chemical transformations, leading to the formation of complex structures. The molecular targets and pathways involved include the interaction of the ethynyl groups with oxidative agents and catalysts, facilitating the formation of new bonds and polymeric structures .

Comparison with Similar Compounds

Comparison with Structural Isomers: 1,3- and 1,4-Diethynylbenzene

The positional isomerism of ethynyl groups significantly alters the chemical and physical properties of diethynylbenzenes. Below is a comparative analysis of DEB with its 1,3- and 1,4-isomers:

Table 1: Structural and Reactivity Comparison

<sup>†</sup> Experimental vs. theoretical rotational constants highlight structural differences. DEB’s lower experimental B value (1324.42 MHz vs. predicted 1335.9 MHz) suggests subtle geometric distortions due to ortho-substitution .

Comparison with Other Ethynyl-Substituted Arenes

4,4'-Diethynylbiphenyl

- Structure : Two ethynyl groups on biphenyl (extended conjugation).

- Reactivity : Forms rigid, linear polymers with high thermal stability. Used in microporous materials for gas adsorption .

- Contrast with DEB : Biphenyl backbone enhances π-conjugation but reduces solubility and flexibility compared to DEB .

1,3,5-Triethynylbenzene

- Structure : Three ethynyl groups in trigonal symmetry.

- Reactivity : Forms tridentate Lewis acids with larger Si···Si distances (8.66–10.46 Å) .

- Contrast with DEB : Higher symmetry enables 3D network formation, whereas DEB’s ortho-substitution favors planar complexes .

Key Research Findings

DEB in MOFs : Polymerization of DEB within MOF-5 channels reduces pore size (12 Å → 6 Å) and surface area (3200 → 1200 m²/g), demonstrating its utility in tailoring MOF properties .

Catalytic Flexibility: DEB-based ligands enable syn-configuration diiron complexes, mimicking methane monooxygenase intermediates .

Halogen-Bonded Systems : DEB derivatives form [N–I–N]+ complexes with weakened N–I bonds (δ¹⁵N = −163 to −165 ppm) due to steric constraints .

Biological Activity

1,2-Diethynylbenzene, a compound characterized by its unique structure featuring two ethynyl groups attached to a benzene ring, has garnered interest in various fields due to its biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound (C10H6) is an aromatic compound that can undergo various chemical reactions due to the presence of the ethynyl groups. Its structure allows it to participate in cycloaddition reactions and other transformations that are relevant for biological applications.

1. Inhibition of Enzymatic Activity

Recent studies have demonstrated that this compound can act as a mechanism-based inactivator of certain enzymes. For instance, it has been shown to inhibit phenol hydroxylase in Pseudomonas sp. CF600, which is crucial for phenol degradation. The compound's ability to covalently modify the enzyme's active site leads to a decrease in enzymatic activity, suggesting its potential use as an inhibitor in bioremediation processes .

2. Antitumor Activity

Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The compound's reactivity allows it to form reactive intermediates that can interact with cellular macromolecules, potentially leading to apoptosis in tumor cells. Studies on related enediynes have highlighted their potent antitumor activity, suggesting that this compound may share similar properties .

Case Study 1: Enzyme Inhibition

A study utilized activity-based fluorescent labeling to explore the effects of this compound on Pseudomonas sp. CF600. The results showed that treatment with the compound led to specific labeling of polypeptides associated with phenol hydroxylase, demonstrating its role as an effective inhibitor .

Case Study 2: Antitumor Potential

In another investigation focused on the synthesis of enediyne compounds derived from this compound, researchers found that these derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Diethynylbenzene, and what methodological considerations ensure high yield?

- Answer : A reliable synthesis involves the Corey-Fuchs homologation of o-phthaldialdehyde (7), yielding tetrabromide intermediate (8), followed by debromination using LDA to produce this compound (2) in 91% overall yield. Critical factors include temperature control (-78 °C for KOtBu reactions) and base selectivity to avoid side products like 1,2-bis(bromoethynyl)benzene .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are rotational constants interpreted?

- Answer : Microwave spectroscopy provides precise rotational constants (e.g., MHz, MHz, MHz for 1,2-DEB), while discrepancies with theoretical values (e.g., MHz) suggest limitations in computational models, such as neglecting anharmonic vibrational corrections .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Key practices include:

- Engineering controls (e.g., fume hoods) to manage airborne concentrations.

- Use of eye wash stations and emergency showers for chemical exposure.

- Contaminated clothing protocols (e.g., immediate removal, specialized laundering) .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical rotational constants for this compound isomers be resolved?

- Answer : Discrepancies (e.g., MHz vs. MHz) arise from approximations in density functional theory (DFT). Mitigation strategies include:

- Hybrid functionals with exact exchange (e.g., Becke’s 1993 functional) to improve thermochemical accuracy .

- Inclusion of relativistic effects via effective core potentials (ECPs) for heavy atoms .

Q. What computational methods predict the electronic transitions of this compound, and how do they compare to experimental UV spectra?

- Answer : Time-dependent DFT (TD-DFT) with CAM-B3LYP functional and aug-cc-pVTZ basis set reproduces UV absorption profiles. For example, vibronic fine structure in DEB’s spectrum (200–300 nm) aligns with Rydberg-valence state mixing, validated against synchrotron-based linear dichroism (LD) data .

Q. How does molecular conformation influence the electronic conductance of this compound in single-molecule junctions?

- Answer : Scanning tunneling microscopy (STM) reveals abrupt conductance changes (e.g., to ) during cis-trans conformational switching. Theoretical modeling (e.g., NEGF-DFT) links this to -orbital alignment and strain-induced hybridization changes .

Q. What strategies optimize the synthesis of this compound derivatives for supramolecular networks?

- Answer : Strain-driven cyclization of this compound derivatives (e.g., cyclic dimers) requires precise stoichiometry (1:1 monomer-to-template ratio) and Pd/Cu-catalyzed Sonogashira coupling under inert conditions. NMR (, ) monitors regioselectivity .

Q. How do steric effects from the 1,2-diethynyl backbone influence halogen bonding in [N–I–N]+ complexes?

- Answer : The rigid this compound scaffold weakens N–I bonds (evidenced by NMR shifts: ppm vs. ppm for flexible analogs) due to reduced orbital overlap, emphasizing electrostatic over covalent interactions .

Q. Methodological Guidelines

Q. Designing Toxicological Studies for this compound: What biomarkers and exposure models are prioritized?

- Answer : Key endpoints include:

- Inhalation exposure models (rodent LC assays) for acute toxicity.

- Biomarkers like urinary mercapturic acid adducts to track metabolic pathways.

- Prioritization frameworks (ATSDR/NTP/EPA) to address data gaps in chronic effects .

Q. What criteria validate the reliability of DFT-derived thermochemical data for this compound?

- Answer : Benchmark against experimental atomization energies (average deviation ≤2.4 kcal/mol) using:

- Hybrid functionals (e.g., B3LYP) with ≥20% exact exchange.

- All-electron basis sets (e.g., 6-311++G(3df,3pd)) for core-electron effects .

Tables for Key Parameters

Properties

IUPAC Name |

1,2-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYDUPRWILCUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176204 | |

| Record name | 1,2-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26776-82-9, 21792-52-9 | |

| Record name | Benzene, o-diethynyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diethynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.